

# Spectroscopic Profile of 1-[2-(4-Chlorophenoxy)ethyl]piperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1-[2-(4-Chlorophenoxy)ethyl]piperazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-[2-(4-Chlorophenoxy)ethyl]piperazine**, a piperazine derivative of interest in pharmaceutical research. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

## Predicted Spectroscopic Data

While a complete, publicly available dataset for **1-[2-(4-Chlorophenoxy)ethyl]piperazine** is not readily accessible, the following tables summarize the expected spectroscopic characteristics based on the known properties of its constituent chemical moieties (4-chlorophenoxy, ethyl, and piperazine) and data from closely related analogues.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Table 1: Predicted <sup>1</sup>H NMR Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Piperazine ring (4H, adjacent to N-ethyl)	2.5 - 2.8	m	-
Piperazine ring (4H, adjacent to NH)	2.8 - 3.1	m	-
-CH <sub>2</sub> -N (ethyl)	2.8 - 3.0	t	5-7
-O-CH <sub>2</sub> - (ethyl)	4.0 - 4.2	t	5-7
Aromatic (2H, ortho to -O-)	6.8 - 7.0	d	8-9
Aromatic (2H, meta to -O-)	7.2 - 7.4	d	8-9
Piperazine NH	1.5 - 2.5	br s	-

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.<sup>[1]</sup>

## Table 2: Predicted <sup>13</sup>C NMR Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Piperazine ring (adjacent to N-ethyl)	53 - 56
Piperazine ring (adjacent to NH)	45 - 48
-CH <sub>2</sub> -N (ethyl)	57 - 60
-O-CH <sub>2</sub> - (ethyl)	65 - 68
Aromatic (C-O)	157 - 160
Aromatic (C-Cl)	125 - 128
Aromatic (CH, ortho to -O-)	115 - 118
Aromatic (CH, meta to -O-)	129 - 132

**Table 3: Predicted IR Spectroscopy Data**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (piperazine)	3250 - 3400	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2800 - 3000	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium-Strong
C-O-C Stretch (ether)	1200 - 1250	Strong
C-N Stretch (piperazine)	1000 - 1200	Medium
C-Cl Stretch	700 - 800	Strong

**Table 4: Predicted Mass Spectrometry Data**

Ion	Predicted m/z	Notes
[M] <sup>+</sup>	254/256	Molecular ion peak, showing isotopic pattern for one chlorine atom.
[M+H] <sup>+</sup>	255/257	Protonated molecular ion, common in ESI-MS.
127	Fragment corresponding to the 4-chlorophenoxy group.	
85	Fragment corresponding to the piperazine ring.	

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for piperazine-containing compounds.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the synthesized **1-[2-(4-Chlorophenoxy)ethyl]piperazine** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.
- **<sup>1</sup>H NMR Parameters:** Employ a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **<sup>13</sup>C NMR Parameters:** Utilize a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay and a greater number of scans are typically required compared to <sup>1</sup>H NMR.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk. For Attenuated Total Reflectance (ATR)-IR, place the solid sample directly on the ATR crystal.[\[2\]](#)
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Spectral Range:** Scan the mid-IR region, typically from 4000 to 400 cm<sup>-1</sup>.[\[1\]](#)
- **Data Processing:** Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

## Mass Spectrometry (MS)

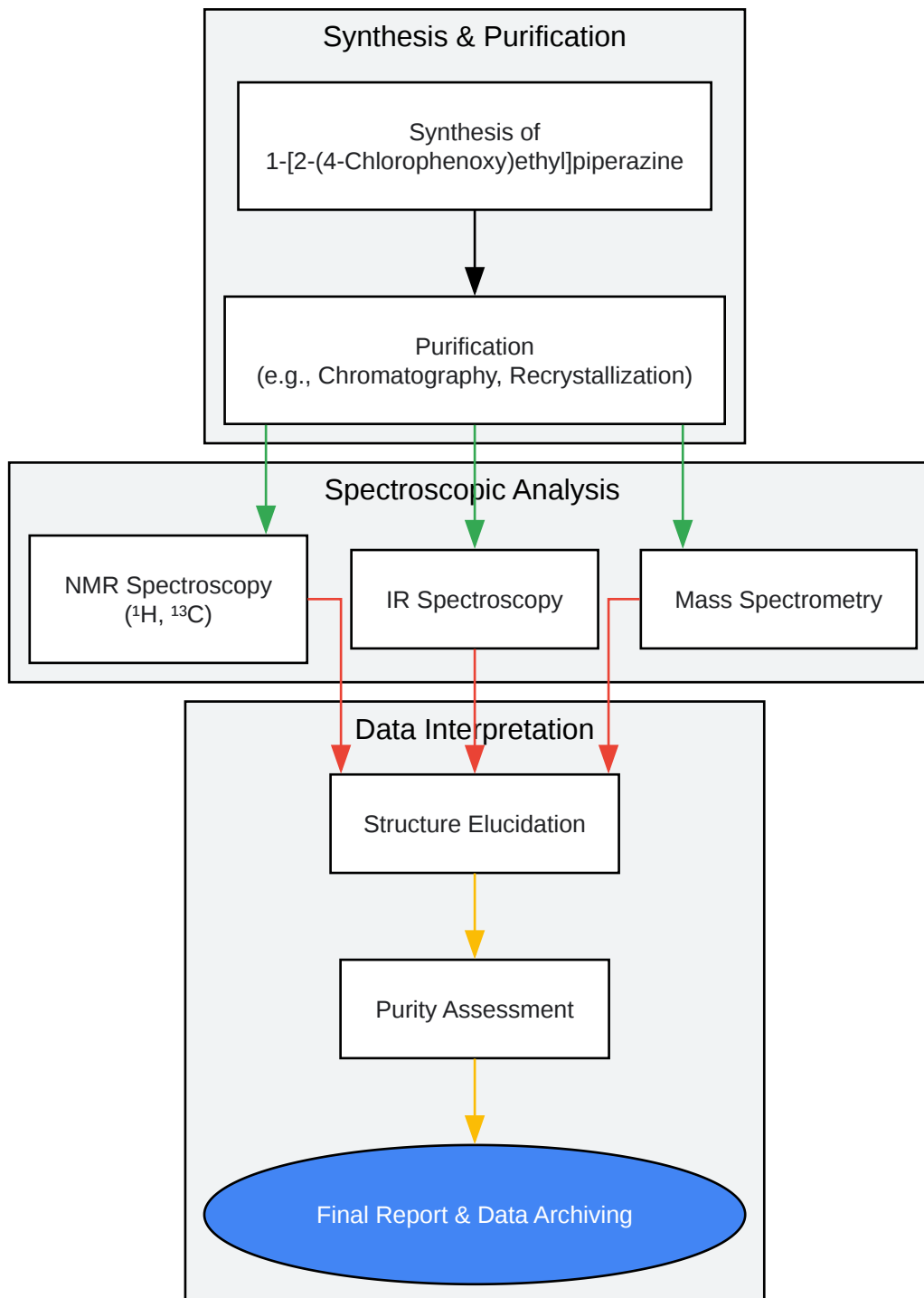
- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

- **Ionization Method:** Electrospray ionization (ESI) is a suitable method for this compound to generate the protonated molecular ion  $[M+H]^+$ . Electron ionization (EI) can also be used, which will likely produce more fragmentation.
- **Mass Analyzer:** A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Data Acquisition:** Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to determine the exact mass and elemental composition.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **1-[2-(4-Chlorophenoxy)ethyl]piperazine**.

## Workflow for Spectroscopic Analysis

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Caption: Spectroscopic Analysis Workflow.

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## References

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